N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
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Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H14F5N3O2 and its molecular weight is 399.321. The purity is usually 95%.
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Scientific Research Applications
Electrophilic Fluorinating Agents
Research on N-halogeno compounds, such as perfluoro-[N-(4-pyridyl)acetamide], demonstrates the application of related chemical structures in facilitating electrophilic fluorination. This process is crucial for introducing fluorine atoms into target molecules, showing the significance of such compounds in organic synthesis and the development of fluorinated pharmaceuticals (Banks et al., 1996).
Imaging Agents for PET
The development of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with PET highlights another application area. These compounds, including the related DPA-714, are used for in vivo imaging of inflammation and neurodegenerative diseases, showcasing the role of these molecules in diagnostic imaging and research into disease mechanisms (Dollé et al., 2008).
Anti-inflammatory Activity
Compounds with similar structural features have been synthesized and evaluated for anti-inflammatory activity, revealing potential therapeutic applications. For example, derivatives of N-(3-chloro-4-fluorophenyl) acetamides have shown significant anti-inflammatory effects, indicating the relevance of such molecules in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Polymorphism and Drug Delivery
Studies on polymorphism, such as those conducted on linezolid (an oxazolidinone antibiotic), reveal the importance of understanding the solid-state properties of such compounds. This knowledge aids in optimizing drug formulations and improving the efficacy and stability of pharmaceutical products (Maccaroni et al., 2008).
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F5N3O2/c19-13-6-5-11(9-12(13)18(21,22)23)24-16(27)10-25-7-8-26(17(25)28)15-4-2-1-3-14(15)20/h1-6,9H,7-8,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRAQSUHPUPBGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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